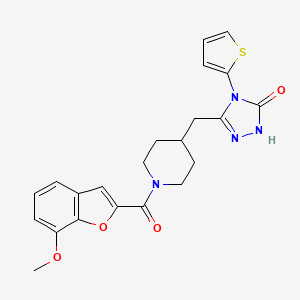
3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one , identified by its CAS number 2034287-12-0 , is a novel organic molecule that has garnered attention due to its complex structure and potential biological activities. This compound features a unique combination of a thieno-triazine core , a piperidine ring , and a methoxybenzofuran moiety , which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C22H22N4O4S with a molecular weight of 438.5 g/mol . The structural characteristics are pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 2034287-12-0 |
Biological Activity Overview
Research indicates that compounds with similar structural features to this triazolone derivative exhibit a variety of biological activities, including:
- Anticancer Activity : Some derivatives containing the methoxybenzofuran moiety have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with thiophene rings often demonstrate significant antimicrobial effects against various pathogens.
- CNS Effects : The piperidine component is known for its neuroactive properties, suggesting potential applications in treating central nervous system disorders.
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors that regulate critical biological pathways. This interaction can lead to alterations in cellular signaling and function, which may underpin the observed biological effects.
Case Studies and Research Findings
Several studies have explored the biological profiles of similar compounds, providing insights into the potential efficacy of this triazolone derivative:
-
Anticancer Studies :
- A study on methoxybenzofuran derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of this moiety enhances anticancer activity .
-
Antimicrobial Activity :
- Research involving thieno[3,2-d][1,2,3]triazin derivatives demonstrated effective antimicrobial properties against Gram-positive and Gram-negative bacteria . This suggests that the thiophene component may play a crucial role in enhancing the antimicrobial profile.
- Neuropharmacological Effects :
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 7-Methoxybenzofuran Derivative | Contains benzofuran moiety | Anticancer activity |
| Thieno[3,2-d]pyrimidine | Similar thieno structure | Antimicrobial properties |
| Piperidinyl Triazine | Contains piperidine and triazine rings | CNS effects |
Eigenschaften
IUPAC Name |
3-[[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-16-5-2-4-15-13-17(30-20(15)16)21(27)25-9-7-14(8-10-25)12-18-23-24-22(28)26(18)19-6-3-11-31-19/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMALFXGXNPVLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CC4=NNC(=O)N4C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














